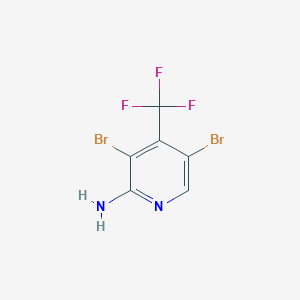

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAXRYHDCQRTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (CAS: 1446182-32-6)

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into molecular scaffolds can profoundly influence their physicochemical and biological properties.[1][2][3] 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of complex molecular architectures. The presence of an amino group, two bromine atoms, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core provides multiple reactive sites for diversification, making it a valuable intermediate in drug discovery and materials science.[1][4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications for researchers and professionals in chemical development.

Compound Profile & Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior and potential applications. The trifluoromethyl group, known for its high electronegativity and lipophilicity, can enhance metabolic stability and binding affinity in bioactive molecules.[1][3] The two bromine atoms serve as versatile handles for cross-coupling reactions, while the amino group allows for a range of derivatization pathways.

| Property | Value | Source |

| CAS Number | 1446182-32-6 | [5][6][7][8][9] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [7] |

| Molecular Weight | 319.90 g/mol | [7] |

| IUPAC Name | 3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, DMF; poorly soluble in water. | |

| SMILES | C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Br | [7] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The amino group at the C2 position is a strong activating group, directing the electrophilic bromine to the ortho (C3) and para (C5) positions. The use of two equivalents of NBS ensures dibromination.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.[10]

Spectroscopic Characterization (Predicted)

-

¹H NMR: A single singlet is expected for the proton at the C6 position of the pyridine ring, likely in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effects of the adjacent nitrogen and bromine atoms. The amine protons (-NH₂) would appear as a broad singlet.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, typically appearing between δ -60 and -65 ppm.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in a 1:2:1 ratio) corresponding to the molecular ion.[11]

Reactivity and Synthetic Utility

The strategic placement of functional groups on 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine makes it a powerful intermediate for constructing diverse molecular libraries.

-

Cross-Coupling Reactions: The bromine atoms at the C3 and C5 positions are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

-

N-Functionalization: The primary amino group at the C2 position can be readily acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, or imines, providing another avenue for structural modification.

-

Diazotization: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce other functionalities like -OH, -Cl, or -CN at the C2 position.

Caption: Synthetic utility of the compound.

Applications in Research and Development

Trifluoromethylpyridine (TFMP) derivatives are prevalent in modern agrochemicals and pharmaceuticals.[2][12] The unique properties conferred by the trifluoromethyl group often lead to enhanced biological activity.[2][12]

-

Pharmaceuticals: This scaffold is valuable for generating libraries of compounds for high-throughput screening. The trifluoromethyl group can improve cell membrane permeability and metabolic stability, crucial attributes for drug candidates.[1] Derivatives of TFMPs are being investigated for their potential as antiviral, antitumor, and antibacterial agents.[1][4]

-

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain the TFMP moiety.[2][12] The stability and biological efficacy of these compounds make them highly effective for crop protection.

-

Materials Science: The unique electronic properties of highly substituted pyridines make them interesting candidates for the development of advanced polymers, liquid crystals, and other functional materials.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

Hazard Identification:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.[7]

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: When weighing and dispensing the solid, use appropriate tools (spatula) and avoid generating dust.

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Do not allow the chemical to enter drains.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store in an inert atmosphere and protect from light.[7]

Conclusion

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a highly valuable and versatile building block for chemical synthesis. Its dense functionalization offers chemists a powerful platform to create novel molecules with tailored properties for applications spanning from drug discovery to materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). 3,5-DIBROMO-4-HYDROXYBENZYL ALCOHOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. PubMed Central. Available at: [Link]

-

ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]

-

Chemspace. (n.d.). 3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

CATO. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine. PubChem. Retrieved from [Link]

-

Chemspace. (n.d.). 3,5-dibromo-2-(trifluoromethyl)pyridin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][12]triazolo[1,5-a]pyridine. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Dibromo-4-trifluoromethyl-pyridin-2-ylamine | 1446182-32-6 [chemicalbook.com]

- 6. 3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine - C6H3Br2F3N2 | CSSB00010977115 [chem-space.com]

- 7. achmem.com [achmem.com]

- 8. 1446182-32-6|3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 9. eMolecules 3,5-DIBROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE | 1446182-32-6 | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 [smolecule.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine molecular weight

An In-Depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, offers insights into its synthesis and characterization, discusses its applications as a versatile building block, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this compound for their work.

Core Molecular Identity and Physicochemical Properties

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized aromatic heterocycle. The strategic placement of two bromine atoms, a trifluoromethyl group, and an amine group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

The molecular formula for this compound is C₆H₃Br₂F₃N₂.[1][2] Its structure consists of a central pyridine ring substituted at the 2-position with an amine group, at the 3 and 5-positions with bromine atoms, and at the 4-position with a trifluoromethyl group.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

| Property | Value | Source(s) |

| Molecular Weight | 319.9 g/mol | [1] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [1][2] |

| CAS Number | 1446182-32-6 | [1] |

| IUPAC Name | 3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine | N/A |

| Appearance | Expected to be a solid, from powder to crystalline form. | [3][4] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [1] |

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and the basicity of the amine group. The bromine atoms provide reactive handles for further functionalization through various cross-coupling reactions.

References

An In-Depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's characteristic spectroscopic signature, its reactivity as a chemical intermediate, and its established applications as a key building block in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. The unique arrangement of its substituents—two bromine atoms, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic amine group on a pyridine core—imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. The strategic incorporation of a trifluoromethyl group is a widely utilized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide serves as a detailed resource for researchers leveraging this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

-

CAS Number: 1446182-32-6[1]

-

Molecular Formula: C₆H₃Br₂F₃N₂[1]

-

Molecular Weight: 319.91 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | General chemical principles |

| pKa | Not reported |

Synthesis and Purification

The synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine can be achieved through a two-step process starting from the commercially available 2-amino-4-(trifluoromethyl)pyridine. This approach involves the selective bromination of the pyridine ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Experimental Protocol: Bromination of 2-Amino-4-(trifluoromethyl)pyridine

This protocol is a standard procedure for the dibromination of an activated pyridine ring.

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the remaining aromatic proton and a broad singlet for the amine protons.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 | s | H-6 |

| ~5.0 | br s | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~158 | s | C2 (C-NH₂) |

| ~154 | s | C6 |

| ~135 (q, J ≈ 35 Hz) | q | C4 (C-CF₃) |

| ~122 (q, J ≈ 273 Hz) | q | CF₃ |

| ~110 | s | C5 |

| ~105 | s | C3 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-F bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will be observed, along with peaks at M+2 and M+4 with a relative intensity ratio of approximately 1:2:1.[2]

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 318, 320, 322 | [M]⁺ |

| 239, 241 | [M - Br]⁺ |

| 160 | [M - 2Br]⁺ |

Reactivity and Synthetic Applications

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine possesses multiple reactive sites, making it a versatile substrate for a variety of chemical transformations.

Caption: Reactivity map of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Reactions of the Amino Group

The primary amino group at the 2-position can undergo standard transformations, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

Application in Medicinal Chemistry

While specific examples of marketed drugs derived from this exact building block are not yet prevalent, its structural motifs are highly relevant in modern drug discovery. The trifluoromethyl-pyridine scaffold is present in numerous bioactive compounds, including kinase inhibitors and agrochemicals. The strategic placement of bromine atoms provides synthetic handles to explore the chemical space around this privileged core structure, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups allows for the facile introduction of molecular diversity, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

-

The Royal Society of Chemistry. Supporting Information. ([Link])

-

Wiley-VCH. Supporting Information. ([Link])

-

The Royal Society of Chemistry. Supplementary Information. ([Link])

-

European Patent Office. EP 2 368 550 B1. ([Link])

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. ()

- Google Patents.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ([Link])

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. ()

-

PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. ([Link])

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. ()

-

ACS Publications. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. ([Link])

-

SpectraBase. 3,5-Dibromo-2-methyl-pyridin-4-amine. ([Link])

-

SpectraBase. 4-Amino-3,5-dibromo-2,6-difluoro-pyridine. ([Link])

-

ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ([Link])

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ([Link])

-

Pharmaffiliates. 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. ([Link])

-

PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. ([Link])

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the physical properties of the novel heterocyclic compound, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine. This document is intended to serve as a critical resource for researchers and professionals in drug discovery and development, offering a centralized repository of its known characteristics, predictive insights into its behavior, and robust protocols for its empirical validation.

Introduction: The Significance of a Highly Substituted Pyridine Scaffold

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine enters the chemical landscape as a molecule of significant interest, largely due to its unique substitution pattern. The pyridine core is a well-established pharmacophore, and its derivatization with electron-withdrawing groups such as bromine and a trifluoromethyl group can profoundly influence its physicochemical properties. These modifications are known to modulate key drug-like parameters including metabolic stability, membrane permeability, and target-binding affinity. The strategic placement of two bromine atoms and a trifluoromethyl group on the 2-aminopyridine scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and agrochemicals. A thorough understanding of its physical properties is paramount for its effective utilization in these applications.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to establish its molecular identity. The structural and chemical details of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine | N/A |

| CAS Number | 1446182-32-6 | [1][2] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [1] |

| Molecular Weight | 319.91 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Br | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amine [label="NH₂", pos="-2.6,1.5!"]; Br3 [label="Br", pos="-2.6,-1.5!"]; CF3_C [label="C", pos="0,-3!"]; F1 [label="F", pos="-1,-3.75!"]; F2 [label [fontcolor="#202124"], ="F", pos="0,-4.5!"]; F3 [label="F", pos="1,-3.75!"]; Br5 [label="Br", pos="2.6,-1.5!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- N_amine; C3 -- Br3; C4 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C5 -- Br5;

label="3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine"; labelloc="b"; fontsize=12; }

Caption: Molecular structure of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Physical and Chemical Properties: Knowns and Predictions

A comprehensive understanding of a compound's physical properties is critical for its handling, formulation, and application. While some data for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is available from commercial suppliers, many key experimental values have not been publicly reported. The following table summarizes the available data and provides predictions for the missing values based on the analysis of structurally related compounds.

| Property | Value | Status | Rationale for Prediction |

| Melting Point | Not available | Predicted: 150-180 °C | The presence of multiple halogens and the trifluoromethyl group on an aromatic ring generally leads to a higher melting point due to increased molecular weight and intermolecular interactions. Structurally similar halogenated and trifluoromethylated pyridines often exhibit melting points in this range. |

| Boiling Point | Not available | Predicted: >300 °C | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Not available | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); and poorly soluble in water. | The polar amine and pyridine nitrogen would suggest some affinity for polar solvents. However, the two bulky bromine atoms and the hydrophobic trifluoromethyl group would likely dominate, leading to poor aqueous solubility but good solubility in polar aprotic solvents that can solvate the polar functionalities without strong hydrogen bonding repulsion with the hydrophobic regions. |

| Appearance | Solid | Reported | N/A |

| pKa | Not available | Predicted: 1-3 | The amino group on the pyridine ring is basic. However, the strong electron-withdrawing effects of two bromine atoms and a trifluoromethyl group are expected to significantly reduce the basicity of the pyridine nitrogen and the exocyclic amine, resulting in a low pKa for the conjugate acid. |

Spectroscopic Profile: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The single aromatic proton at the C6 position would likely appear as a singlet in the downfield region (δ 7.5-8.5 ppm), shifted due to the deshielding effects of the adjacent nitrogen and bromine atoms. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to bromine will be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -70 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[3]

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

-

C-Br Stretching: Absorptions in the lower frequency region (typically below 700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 319.91 g/mol .

-

Isotopic Pattern: Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, the following protocols are recommended.

Caption: Workflow for the comprehensive physicochemical characterization of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Protocol for Melting Point Determination

-

Objective: To determine the melting point of the compound, which is a key indicator of purity.

-

Apparatus: Digital melting point apparatus or Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

In a second run, heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

For DSC analysis, accurately weigh 2-5 mg of the sample into an aluminum pan and heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak corresponds to the melting point.

-

Protocol for Solubility Determination

-

Objective: To quantitatively assess the solubility of the compound in various solvents relevant to pharmaceutical and chemical processes.

-

Materials: A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide, hexanes), analytical balance, vials, and a method for concentration determination (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration using a pre-calibrated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Spectroscopic Analysis

-

Objective: To obtain high-resolution spectroscopic data to confirm the structure and purity of the compound.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher), FT-IR spectrometer, and a High-Resolution Mass Spectrometer (HRMS).

-

Procedure:

-

NMR:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on known substituent effects and coupling patterns.

-

-

FT-IR:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

HRMS:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the high-resolution mass spectrum to determine the exact mass of the molecular ion and confirm the elemental composition.

-

-

Safety and Handling

Based on available supplier safety data, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a promising building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a complete experimental dataset of its physical properties is not yet available, this guide provides a comprehensive overview of its known characteristics, predictive insights, and detailed protocols for its full characterization. The information and methodologies presented herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

-

3,5-Dibromo-4-methylpyridin-2-amine. PubChem. Retrieved from [Link]

-

Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis and biological screening of substituted 2-aminocyano pyridines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Retrieved from [Link]

-

IR: amines. University of California, Los Angeles. Retrieved from [Link]

-

2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE. ChemBK. Retrieved from [Link]

-

2-Aminopyridine. Wikipedia. Retrieved from [Link]

-

CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Certificate of analysis. Thermo Fisher Scientific. Retrieved from [Link]

-

3,5-Dibromo-2-methyl-pyridin-4-amine. SpectraBase. Retrieved from [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. Retrieved from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. Retrieved from [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Retrieved from [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.

-

SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

-

Infrared Spectroscopy. Illinois State University. Retrieved from [Link]

-

4-Amino-3,5-dibromo-2,6-difluoro-pyridine. SpectraBase. Retrieved from [Link]

Sources

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine safety data sheet

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols and handling procedures for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (CAS RN: 1446182-32-6). As a highly functionalized heterocyclic compound, this molecule represents a valuable building block in medicinal chemistry and materials science. Its structure, featuring two bromine atoms, a trifluoromethyl group, and an amine on a pyridine core, suggests significant potential for synthetic diversification but also necessitates a rigorous approach to laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, ensuring a self-validating system of protocols rooted in the compound's chemical nature.

Compound Profile and Hazard Identification

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a solid, crystalline powder whose utility in synthetic chemistry is matched by its potential hazards.[1] The combination of reactive halogens and an electron-deficient, trifluoromethyl-substituted pyridine ring system informs its toxicological and reactivity profile.[1][2]

Globally Harmonized System (GHS) Classification

The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are summarized by its GHS classifications, which mandate specific handling precautions.[4][5][6]

Table 1: GHS Hazard Identification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5][6] |

The presence of these hazards is visually communicated through standardized pictograms. Understanding these symbols is the first step in a culture of safety.

Caption: GHS Pictogram for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[8] Engineering controls and PPE are therefore critical to mitigate risk. The causality is clear: the compound's ability to cause skin, eye, and respiratory irritation (H315, H319, H335) dictates the required barriers.[5][6]

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to control airborne dust and vapors, directly addressing the inhalation hazard (H332, H335).[9][10]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[5][8]

Personal Protective Equipment (PPE): The Essential Barrier

A complete PPE ensemble is mandatory. Simply wearing gloves is insufficient; the entire system must be employed to provide comprehensive protection.

Caption: Diagram of the mandatory PPE ensemble for handling the compound.

Protocol 2.2.1: Donning and Doffing PPE

-

Donning:

-

Wash hands thoroughly.

-

Don the lab coat, ensuring full coverage.

-

Don the respirator, if required, and perform a seal check.

-

Don chemical splash goggles.

-

Don the inner pair of gloves, tucking the lab coat sleeves inside.

-

Don the outer pair of gloves, pulling them over the sleeves of the lab coat.

-

-

Doffing:

-

Remove the outer pair of gloves, peeling them off without touching the exterior.

-

Remove the lab coat, turning it inside out as it is removed.

-

Remove goggles.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.

-

Safe Handling, Storage, and Disposal

Handling Protocol

Handling this compound requires methodical and deliberate actions to prevent exposure.

-

Weighing: Use a balance inside a fume hood or a ventilated balance enclosure. Do not create dust clouds.

-

Transfers: Use spatulas and other tools carefully. If transferring to a reaction vessel, do so slowly.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly after handling, even if gloves were worn.[12] Contaminated clothing should be removed and washed before reuse.[13]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

-

Incompatibilities: Keep away from strong oxidizing agents, mineral acids, and caustics.[5][14]

-

Environment: Protect from light and moisture.[8] The pyridine ring can be sensitive, and moisture can affect reactivity.

Disposal

All waste, including the compound itself, contaminated consumables (gloves, paper towels), and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. Always show the Safety Data Sheet to the attending physician.[15]

-

Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][8] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs or persists, get medical advice.[5]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][13]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[13] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Accidental Release Measures (Spills)

A spill represents a significant exposure risk and must be handled with a pre-defined protocol.

Caption: Workflow for responding to an accidental laboratory spill.

Protocol 4.2.1: Small Spill Cleanup

-

Evacuate: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Protect: Don the full PPE ensemble as described in Section 2.2, including a respirator.

-

Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[11]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.

-

Dispose: Label the waste container and dispose of it according to institutional and regulatory guidelines.

Physical, Chemical, and Toxicological Data

Table 2: Physicochemical and Toxicological Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [4][16] |

| Molecular Weight | 319.9 g/mol | [4][16] |

| Physical State | Solid | [3] |

| Appearance | Off-white solid | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [4][16] |

| Stability | Stable under recommended storage conditions. Light sensitive. | [5][8] |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |

References

-

SMU. Product Information: 3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. Compound Summary for CID 20525383, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 28875348, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Chemspace. Product Information: 3,5-dibromo-2-(trifluoromethyl)pyridin-4-amine. Retrieved from [Link]

-

PubChem. Compound Summary for CID 817683, 3,5-Dibromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Powers, D. C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC, NIH. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

Douglas, J., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

-

Pipzine Chemicals. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. Retrieved from [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

Autech Industry Co.,Limited. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]

Sources

- 1. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. achmem.com [achmem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. aksci.com [aksci.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. s3.smu.edu [s3.smu.edu]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine in Organic Solvents

Introduction

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring two bromine atoms, a trifluoromethyl group, and an amino group, dictates its physicochemical properties, including its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine. It is designed to equip researchers with the foundational knowledge and actionable protocols to confidently work with this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.

The structure of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine presents several key features that influence its solubility:

-

Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic system due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor. This contributes to some degree of polarity in the molecule.

-

Amino Group (-NH2): The primary amine group at the 2-position can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents.

-

Bromine Atoms (-Br): The two bromine atoms are large and polarizable, contributing to van der Waals forces. However, their primary effect is a significant increase in the molecule's molecular weight and hydrophobicity, which tends to decrease solubility in polar solvents like water.

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a potent electron-withdrawing group and is highly lipophilic.[1][2] This group significantly increases the compound's solubility in non-polar and moderately polar organic solvents.[1][2] The strong carbon-fluorine bonds also contribute to the molecule's metabolic stability.[1][2]

Based on these structural components, it is anticipated that 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine will exhibit limited solubility in water and higher solubility in a range of organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions without being hindered by strong hydrogen bonding networks.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is provided in the table below. These properties are crucial for understanding and modeling its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H3Br2F3N2 | [3] |

| Molecular Weight | 319.91 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| pKa | Not available |

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. The Gibbs-Helmholtz equation breaks this down into enthalpic (ΔHsol) and entropic (ΔSsol) contributions:

ΔGsol = ΔHsol - TΔSsol

-

Enthalpy of Solution (ΔHsol): This term represents the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a favorable dissolution process, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the solute and solvent interactions.

-

Entropy of Solution (ΔSsol): This term represents the change in randomness or disorder of the system. The dissolution of a crystalline solid into a liquid phase generally leads to an increase in entropy, which favors the dissolution process.

The interplay of these factors for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine in various solvent classes is discussed in the following sections.

Polar Protic Solvents (e.g., water, ethanol, methanol)

In polar protic solvents, the dominant intermolecular forces are hydrogen bonds. While the amino group and pyridine nitrogen of the target compound can participate in hydrogen bonding, the bulky and hydrophobic bromine atoms and the trifluoromethyl group will disrupt the strong hydrogen-bonding network of the solvent. This leads to a less favorable enthalpy of solution and, consequently, lower solubility is expected in these solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone)

Polar aprotic solvents possess large dipole moments but lack acidic protons for hydrogen bonding. These solvents are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the pyridine ring and the C-Br and C-F bonds, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is expected to exhibit good solubility in polar aprotic solvents.

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether)

Non-polar solvents primarily interact through weak van der Waals forces. The highly lipophilic trifluoromethyl group and the bromine atoms will promote solubility in these solvents. However, the polar amino group and pyridine nitrogen may limit the overall solubility in highly non-polar solvents like hexane. Solvents with some polarizability, such as toluene or diethyl ether, may offer a better balance of interactions.

Experimental Determination of Solubility

The following protocols provide standardized methods for the qualitative and quantitative determination of the solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound's general solubility profile.

Materials:

-

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine into a small, clean, and dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not dissolved, the mixture can be gently warmed (if the compound is thermally stable) and vortexed again.

-

If the solid remains, the compound is considered "sparingly soluble" or "insoluble" in that solvent at the tested concentration.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine of a known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of the solid compound to a series of vials containing a known volume of the test solvent. Ensure there is undissolved solid present to guarantee saturation.

-

Seal the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound like 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Caption: Workflow for solubility determination.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can be invaluable for initial experimental design. The following table summarizes the expected solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine in common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The polar amine and pyridine functionalities limit solubility in highly non-polar media. |

| Non-Polar, Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the pyridine ring via π-stacking, and its polarizability can accommodate the polar groups to some extent. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the compound without strong hydrogen bonding. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and is expected to be a better solvent due to its ability to accept hydrogen bonds from the amino group. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate offers a good balance of polarity and hydrogen bond accepting capability. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that should effectively solvate the polar functional groups. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of the solvent is disrupted by the hydrophobic regions of the solute, though some interaction with the amino group is possible. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These highly polar aprotic solvents are excellent at solvating a wide range of organic molecules, including those with multiple polar functional groups. |

Logical Relationship of Structural Features to Solubility

The following diagram illustrates how the different functional groups on the 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine molecule contribute to its overall solubility profile.

Caption: Influence of functional groups on solubility.

Conclusion

The solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a complex interplay of the polar and non-polar characteristics of its various functional groups. While it is predicted to have low aqueous solubility, it is expected to be readily soluble in polar aprotic solvents such as DMSO and DMF, with moderate solubility in a range of other organic solvents like acetone, ethyl acetate, and dichloromethane. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in their solvent systems of interest, facilitating its application in further research and development.

References

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATM-H1J8sdc_NNEi8Pq1cpdUwa3gXW6Qb3vAZ3fxzWWZM_JUXbfdt0_RerXiK8dYI0VIrwBFkAYC_6duNyRlbivkfa86iKAxzZTYXmx_PhTNK3SrqI7JyBNkmhW-zj7TyFSM2Y3kp9y8UggyZIttxw2GUejzsWERxrxe-x7PKdTgQlL26P46ifyJaeWdztuj5avqPtOz3xkr9S1Kasa8mVlTiXrTpTJw-SpSyeGhr2o09y5U=]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8zqyCOVg15q5KGIHDY6sL-uc482mPOOM5_XPEt4nYJBVLhtuLgsh08XVuVHihLmAcGyTbrWEaWnaonsOdR1rXV-AsDUepBYP116N_rlFqn1lkbWHO0Y8rfXZZ5gW9ProGRdYp]

- 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine - Achmem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMBy4IgmUfOH6k0MAK4VV9sD84Z21D-HayzFnOyFM4Tqnr1AEwjBJcjt4Cx9Bi2Hfk7kHswB-7wiXDM5OGa2GGp6E8I4pzaBGL9kRUynKc3Rl_cnMm0zM9P7BSN0CFTVwnjrPFnxDn-Q==]

Sources

1H NMR spectrum of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, a highly substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] This document delves into the theoretical principles governing the spectrum, including the profound electronic effects of the amino, bromo, and trifluoromethyl substituents on proton chemical shifts. A detailed, field-proven experimental protocol for acquiring high-quality spectral data is presented, followed by a thorough interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex heterocyclic molecules.

Introduction and Molecular Context

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (Molecular Formula: C₆H₃Br₂F₃N₂) is a key chemical intermediate whose utility stems from its densely functionalized pyridine core.[1] The strategic placement of two bromine atoms provides reactive handles for further synthetic transformations, such as cross-coupling reactions, while the potent electron-withdrawing trifluoromethyl group and the electron-donating amine group modulate the electronic properties and potential biological activity of the molecule.

Accurate structural verification is paramount in any synthetic workflow. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous insights into the molecular structure. However, the complex interplay of multiple substituents with opposing electronic effects on this pyridine ring makes the prediction and interpretation of its ¹H NMR spectrum a non-trivial exercise. This guide aims to deconstruct these influences to provide a clear and authoritative understanding of the spectrum.

Theoretical Underpinnings: Substituent Effects on the Pyridine Ring

The ¹H NMR spectrum of a substituted pyridine is dictated by the electronic environment of each proton. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, causing a general deshielding of all ring protons compared to benzene. Protons at the α-positions (C2, C6) are the most deshielded (typically δ 8.5-8.8 ppm), followed by the γ-proton (C4) and then the β-protons (C3, C5).[2]

-

Substituent Influences on 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine:

-

Amino Group (-NH₂ at C2): As a strong electron-donating group (EDG) through resonance, the amino group increases electron density on the ring, particularly at the ortho and para positions. This shielding effect would typically shift proton signals upfield.

-

Bromo Groups (-Br at C3 and C5): Bromine is an electronegative atom that withdraws electron density through induction, causing a deshielding (downfield shift) effect on nearby protons.[3][4][5] The effect diminishes with distance.[5]

-

Trifluoromethyl Group (-CF₃ at C4): The -CF₃ group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[6] This strong inductive effect causes significant deshielding of the entire aromatic system, resulting in substantial downfield shifts for all ring protons.[7][8]

-

In the target molecule, these competing effects converge to create a unique electronic landscape. The single remaining proton at the C6 position is subject to the deshielding influence of the ring nitrogen (α-position), the meta-positioned -CF₃ group, and the ortho-positioned -Br group, countered only by the meta-positioned -NH₂ group.

Predicted ¹H NMR Spectrum Analysis

The structure of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine possesses only two distinct types of protons, leading to a deceptively simple spectrum that is rich in chemical information.

Aromatic Proton (H-6)

-

Chemical Shift (δ): The H-6 proton is positioned alpha to the ring nitrogen, which imparts a baseline downfield shift. This is strongly augmented by the inductive withdrawal from the ortho bromine at C-5 and the powerful meta-positioned trifluoromethyl group at C-4. The electron-donating amino group at C-2 is meta to H-6, and its shielding contribution is expected to be modest compared to the combined deshielding forces. Therefore, the H-6 proton is anticipated to resonate at a significantly downfield chemical shift, likely in the range of δ 8.0 - 8.5 ppm .

-

Multiplicity: Since there are no adjacent protons on the pyridine ring, the H-6 proton will not exhibit spin-spin coupling to other ring protons. It is expected to appear as a sharp singlet (s) .

-

Integration: This signal will integrate to 1H .

Amine Protons (-NH₂)

-

Chemical Shift (δ): The chemical shift of amine protons is highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, the signal would be more pronounced and less broad than in CDCl₃. A typical range for aromatic amine protons is δ 5.0 - 7.5 ppm .

-

Multiplicity: Due to rapid chemical exchange and nitrogen's quadrupolar moment, the -NH₂ protons typically appear as a broad singlet (br s) .

-

Integration: This signal will integrate to 2H . A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube will cause the -NH₂ signal to disappear due to proton-deuterium exchange.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for amines to better resolve the N-H protons.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the solvent frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30).

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 8-16 scans for a routine spectrum.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₅ at δ 2.50 ppm).

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

Data Presentation and Visualization

Summary of Expected Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet (s) | 1H | H-6 | Located at the α-position to ring N and deshielded by strong inductive effects from ortho-Br and meta-CF₃. |

| ~ 5.0 - 7.5 (variable) | Broad Singlet (br s) | 2H | -NH₂ | Labile amine protons subject to chemical exchange. Signal will disappear upon D₂O addition. |

Molecular Structure and Key ¹H NMR Features

Sources

- 1. Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

Technical Guide: 13C NMR Spectroscopy of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

Abstract: This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine. In the absence of direct experimental data in publicly accessible literature, this document leverages fundamental principles of NMR spectroscopy and established substituent effects to predict the 13C NMR chemical shifts for this highly substituted pyridine derivative. A comprehensive, field-proven protocol for the experimental acquisition of the 13C NMR spectrum is detailed, providing researchers with a robust methodology for structural verification. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Challenge of a Multifunctional Heterocycle

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a complex heterocyclic compound featuring a pyridine core heavily substituted with a diverse array of functional groups. These include a strong π-donating amino group, two strongly σ-withdrawing bromine atoms, and a potent electron-withdrawing trifluoromethyl group. This substitution pattern creates a unique electronic environment within the pyridine ring, making it a valuable synthon in medicinal chemistry and materials science.